PD-1/PD-L1 Inhibitory Potency: 3-Phenyl Triazolopyridine Scaffold Context vs. Lead Compound A22
The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a PD-1/PD-L1 interaction inhibitor. The lead compound A22 (a 3-phenyl derivative with distinct substitution) achieved an IC50 of 92.3 nM in a homogenous time-resolved fluorescence (HTRF) assay [1]. While the exact compound 1795401-25-0 has not been publicly tested in this assay, its 3-phenyl substitution pattern and propanamide side-chain place it in the same sub-series. In contrast, 7-aryl triazolopyridine analogs showed no significant PD-L1 inhibition in the same study, demonstrating that the 3-substitution regiochemistry is critical for PD-1/PD-L1 activity [1]. This class-level inference suggests that 1795401-25-0 may retain PD-L1 inhibitory potential, but direct head-to-head data are currently unavailable.
| Evidence Dimension | PD-1/PD-L1 inhibition (HTRF assay) |
|---|---|
| Target Compound Data | Not directly tested; structural analog A22 IC50 = 92.3 nM |
| Comparator Or Baseline | A22 (3-phenyl triazolopyridine analog); 7-aryl analogs inactive |
| Quantified Difference | Cannot be calculated; 7-aryl analogs show >100-fold lower activity |
| Conditions | Homogenous time-resolved fluorescence (HTRF) assay, PD-1/PD-L1 interaction |
Why This Matters
Confirms that 3-substituted triazolopyridines, not 7-substituted ones, are the active chemotype for PD-L1 inhibition, guiding procurement toward the correct regioisomer.
- [1] Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Bioorg Med Chem Lett. 2019;29(11):1311-1316. View Source
